Triethyl(2-phenoxyethoxy)silane
Description
Triethyl(2-phenoxyethoxy)silane is an organosilicon compound characterized by a silicon center bonded to three ethyl groups and a 2-phenoxyethoxy substituent. Its molecular formula is C₁₄H₂₂O₂Si (exact mass: 250.139 g/mol), featuring a hybrid structure that combines silane reactivity with aromatic and ether functionalities. This compound is primarily utilized as a silane coupling agent in material science, enhancing interfacial adhesion in polymer composites and coatings . The phenoxyethoxy group enables compatibility with aromatic matrices, while the triethylsilane moiety contributes to hydrolytic stability and controlled reactivity.
Properties
CAS No. |
16654-60-7 |
|---|---|
Molecular Formula |
C14H24O2Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
triethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
ITIOKSHBUBCWBP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Canonical SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Synonyms |
2-[(Triethylsilyl)oxy]ethyl(phenyl) ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Trimethyl(2-phenoxyethoxy)silane (C₁₁H₁₈O₂Si, 210.35 g/mol)
- Structure : Replaces triethyl groups with trimethyl, reducing steric bulk.
- Properties : Higher hydrophobicity due to shorter alkyl chains but lower thermal stability compared to triethyl analogs. The methyl groups limit flexibility, making it less effective in polymer interpenetration .
- Applications : Used in surface modification for hydrophobic coatings.
Triethoxy(4-methoxyphenyl)silane (C₁₃H₂₂O₄Si, 278.40 g/mol)
- Structure : Contains a methoxyphenyl group and triethoxy substituents.
- Properties : Enhanced hydrolytic reactivity due to ethoxy groups, facilitating sol-gel transitions. The methoxyphenyl group improves UV stability and compatibility with epoxy resins .
- Applications : Sol-gel precursor for optical materials and adhesives.
Triethyl((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (C₁₅H₂₆O₂Si, 274.45 g/mol)
- Structure : Features a chiral dihydropyran ring and ethynyl group.
- Properties : Steric hindrance from the pyran ring slows hydrolysis, while the ethynyl group enables click chemistry applications .
- Applications : Chiral building block in pharmaceutical synthesis.
Triethylsilane (C₆H₁₆Si, 116.28 g/mol)
- Structure : Simplest trialkylsilane with a reactive Si-H bond.
- Properties: Acts as a potent reducing agent (e.g., in deoxygenation reactions). Lacks the phenoxyethoxy group, limiting its utility as a coupling agent .
- Applications : Reduction of ketones, aldehydes, and epoxides in organic synthesis.
Application-Specific Performance
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